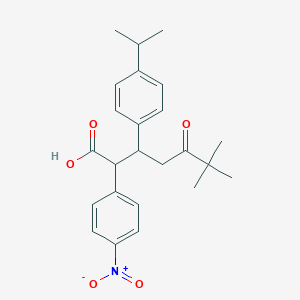![molecular formula C8H9ClN6 B13996492 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine CAS No. 923033-79-8](/img/structure/B13996492.png)
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a tetrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Substitution on the Pyridine Ring: The chloro group is introduced to the pyridine ring through a nucleophilic substitution reaction, often using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The final step involves coupling the tetrazole moiety with the chlorinated pyridine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the tetrazole ring.
Reduction: Reduction reactions can target the nitro group if present in derivatives of this compound.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of nitro derivatives can yield amine products.
Substitution: Substitution of the chloro group can result in various functionalized pyridine derivatives.
Applications De Recherche Scientifique
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological molecules, allowing the compound to inhibit or activate specific pathways. The chloro group enhances the compound’s binding affinity to its target by forming additional interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-[(1H-tetrazol-5-yl)methyl]pyridine: Lacks the methyl group on the tetrazole ring.
2-[(1-Methyl-1H-tetrazol-5-yl)methyl]pyridine: Lacks the chloro group on the pyridine ring.
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine is unique due to the presence of both the chloro and tetrazole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
923033-79-8 |
|---|---|
Formule moléculaire |
C8H9ClN6 |
Poids moléculaire |
224.65 g/mol |
Nom IUPAC |
5-chloro-2-[(1-methyltetrazol-5-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C8H9ClN6/c1-15-8(12-13-14-15)3-7-6(10)2-5(9)4-11-7/h2,4H,3,10H2,1H3 |
Clé InChI |
UCRGEEBSQKTDFR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)CC2=C(C=C(C=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


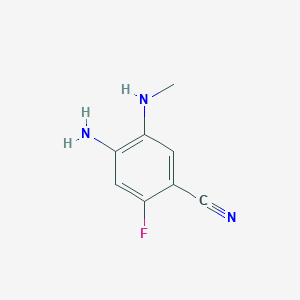
![3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B13996419.png)
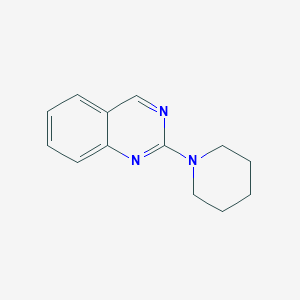
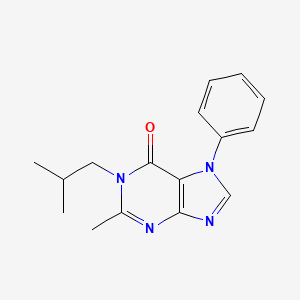
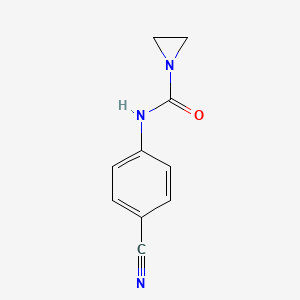
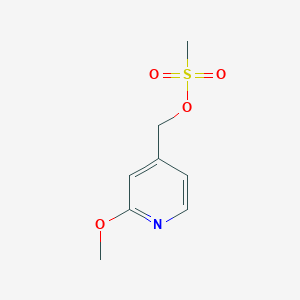
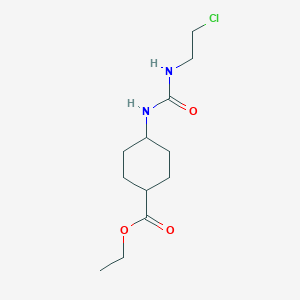
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
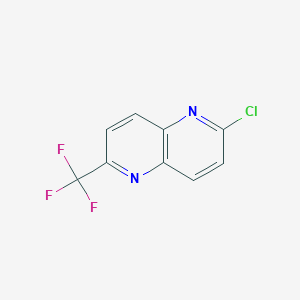
![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)

